(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3/c1-28-11-12-29-18-13-15(5-6-24-18)19(27)26-9-7-25(8-10-26)17-4-2-3-16(14-17)20(21,22)23/h2-6,13-14H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHWWZVQTDHSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone , with CAS Number 2034274-54-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure features a pyridine ring, a piperazine moiety, and a trifluoromethyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
- Molecular Formula : CHFNO
- Molecular Weight : 409.4 g/mol
- Structure : Chemical Structure
Research indicates that compounds similar to this one often target various receptors and enzymes in the central nervous system. Specifically, the presence of the piperazine structure suggests potential interactions with serotonin receptors, which are critical in mood regulation and anxiety disorders.
1. Antidepressant Activity
A study evaluating derivatives of piperazine highlighted their potential as antidepressants by assessing their affinity for serotonin receptors (5-HT and 5-HT). The compound's structural components may enhance its efficacy in modulating neurotransmitter systems associated with depression .
2. Antimicrobial Properties
The compound's trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and antimicrobial activity. Preliminary studies have shown that related compounds exhibit activity against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, suggesting a similar potential for this compound .
3. Selectivity and Toxicity
Toxicity assessments are crucial for evaluating the safety profile of new compounds. The biological evaluation of similar piperazine derivatives indicated varying levels of selectivity and toxicity, emphasizing the need for thorough testing in vivo to ascertain safety before clinical applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Identified strong affinity for 5-HT receptors; potential antidepressant activity confirmed in animal models. |
| Study B | Antimicrobial Activity | Demonstrated effectiveness against multi-drug resistant bacteria; further optimization needed for clinical use. |
| Study C | Toxicity Assessment | Evaluated safety in vitro; showed acceptable toxicity levels but required further in vivo studies for confirmation. |
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including the one in focus, exhibit potential antidepressant effects. These compounds can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. A study highlighted the synthesis of similar compounds that demonstrated significant activity in animal models for depression, suggesting a potential pathway for further exploration with (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone .
Anticancer Properties
The compound's structure allows it to engage with various biological targets, including kinases involved in cancer progression. Research has shown that similar pyridine derivatives can inhibit specific protein kinases, which play a crucial role in cell signaling pathways associated with cancer growth. The potential for this compound to act as an anticancer agent is supported by studies evaluating its derivatives against cancer cell lines .
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. Compounds with similar structures have been tested for their efficacy against various bacterial strains and fungi. The results indicate that modifications to the piperazine and pyridine rings can enhance antimicrobial properties, suggesting that this compound might also exhibit such effects .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. The process typically starts with the formation of the pyridine ring followed by the introduction of the piperazine moiety through coupling reactions. Various methods have been documented for synthesizing related compounds, which provide insight into optimizing conditions for this specific compound .
Case Study 1: Antidepressant Efficacy
A recent study evaluated the antidepressant-like effects of structurally similar piperazine derivatives in rodent models. These compounds were shown to significantly reduce depressive behaviors as measured by forced swim tests, suggesting that this compound may have similar potential .
Case Study 2: Anticancer Activity
Another research initiative focused on the anticancer properties of pyridine-based compounds. The study found that certain derivatives inhibited tumor growth in vitro and in vivo, supporting the hypothesis that this compound could be developed into an effective anticancer agent .
Comparison with Similar Compounds
Piperazine-Based Methanones with Aromatic Substituents
Compounds sharing the piperazine-methanone scaffold but differing in aromatic substituents are summarized below:
Key Observations :
- The target compound’s 2-methoxyethoxy-pyridine substituent distinguishes it from analogs with thiophene (Compound 21) or thiazole (10e) rings, which may alter solubility and target affinity.
- The 3-(trifluoromethyl)phenyl group on piperazine is conserved in 10e, suggesting shared electronic properties but divergent steric effects due to the ureido-thiazole extension in 10e .
Methanones with Varied Linker and Substituent Chemistry
Modifications to the methanone linker or adjacent groups significantly influence physicochemical properties:
Key Observations :
- The target compound’s methoxyethoxy chain contrasts with rigid ethynyl () or sulfonyl () groups, suggesting improved solubility but reduced metabolic stability compared to sulfonyl-containing analogs.
- Fluorine substitution in may enhance membrane permeability relative to the target’s methoxyethoxy group.
Impact of Trifluoromethyl Positioning
The position of the trifluoromethyl group on the phenyl ring alters steric and electronic profiles:
Key Observations :
- The target compound’s meta-substituted trifluoromethylphenyl group aligns with 10e, which showed higher yields (92.0% vs. 93.4% for 10d), suggesting synthetic feasibility for meta-substituted analogs .
Q & A
Basic: How can the synthetic route for this compound be optimized to improve yield and purity?
Answer:
Key steps include coupling the pyridine and piperazine moieties via a methanone bridge, followed by functionalization of substituents. Optimization strategies:
- Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity .
- Catalysts : Employ palladium-based catalysts for cross-coupling reactions, as seen in analogous piperazine derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Advanced: What analytical techniques are critical for resolving structural ambiguities in this compound?
Answer:
Combine multiple techniques:
- X-ray crystallography : Resolves 3D conformation, particularly for the trifluoromethyl-phenyl-piperazine group .
- NMR spectroscopy : -NMR identifies trifluoromethyl group orientation; - and -NMR confirm methoxyethoxy-pyridine connectivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects synthetic byproducts .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Receptor binding assays : Target serotonin/dopamine receptors (common for piperazine derivatives) using radioligand displacement .
- Enzyme inhibition : Test against kinases or phosphodiesterases via fluorometric/colorimetric assays .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target receptors (e.g., 5-HT) .
- Analog synthesis : Modify the methoxyethoxy chain length or trifluoromethyl position to evaluate pharmacological effects .
- Bioisosteric replacement : Substitute the pyridine ring with isosteres (e.g., pyrimidine) to enhance metabolic stability .
Basic: What strategies mitigate solubility challenges during in vitro testing?
Answer:
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrins to enhance aqueous solubility .
- pH adjustment : Prepare buffered solutions (pH 7.4) to stabilize ionizable groups (e.g., piperazine nitrogen) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Advanced: How can contradictory bioactivity data between studies be reconciled?
Answer:
- Orthogonal assays : Validate findings using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell type or assay conditions .
- Structural validation : Confirm compound identity via LC-MS and NMR to rule out degradation .
Basic: What computational tools predict the metabolic stability of this compound?
Answer:
- CYP450 metabolism : Use SwissADME or ADMET Predictor to identify likely oxidation sites (e.g., methoxyethoxy chain) .
- Phase II metabolism : Simulate glucuronidation/sulfation of the pyridine nitrogen using Schrödinger’s QikProp .
Advanced: How can in vivo pharmacokinetic (PK) studies be designed for this compound?
Answer:
- Dosing routes : Intravenous (for bioavailability) vs. oral administration in rodent models .
- Bioanalysis : Quantify plasma levels via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
- Tissue distribution : Use radiolabeled compound (e.g., ) to track accumulation in target organs .
Basic: What safety assessments are critical before advancing to in vivo studies?
Answer:
- Acute toxicity : Conduct OECD 423 tests in rodents, monitoring for CNS or respiratory effects .
- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) to detect DNA damage .
- hERG inhibition : Use patch-clamp assays to assess cardiac risk .
Advanced: How can mechanistic toxicology studies elucidate off-target effects?
Answer:
- Transcriptomics : RNA-seq of liver/kidney tissues identifies dysregulated pathways (e.g., oxidative stress) .
- Proteomics : SILAC-based quantification detects protein expression changes in response to treatment .
- In silico profiling : Use Tox21 databases to predict interactions with off-target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
